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molecular formula C12H9Cl2NO2 B8347682 1-(2,6-dichlorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one

1-(2,6-dichlorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No. B8347682
M. Wt: 270.11 g/mol
InChI Key: QDAIABCHDQNBQS-UHFFFAOYSA-N
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Patent
US07067540B2

Procedure details

A mixture of 3-acetyl-1-(2,6-dichlorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one 0.7 g (0.002 mol) in n-butanol (3.0 mL) containing sulfuric acid (1.5 mL) was heated at 120° C. for 4 h. The dark reaction mixture was cooled, added ice/water (25 mL), and extracted with EtOAc (2×25 ml). The combined organic extracts were washed with water, dried (Na2SO4), filtered, concentrated under reduced pressure and the resulting material was purified by silica gel flash chromatography using 25% EtOAc in hexanes as the eluent to afford the title compound (0.14 g) as a pale yellow powder: 1H-NMR (CD3OD) δ: 7.6 (m, 2H), 7.48 (m, 1H), 6.10 (dd, 1H), 5.78 (d, 1H, J=2.4 Hz), 1.91 (s, 3H); ES-MS m/z=270 (MH+); HR-MS, m/z calc C12H10NO2Cl2 270.0083, found 270.0103.
Name
3-acetyl-1-(2,6-dichlorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:4]1[C:5](=[O:20])[N:6]([C:12]2[C:17]([Cl:18])=[CH:16][CH:15]=[CH:14][C:13]=2[Cl:19])[C:7]([CH3:11])=[CH:8][C:9]=1[OH:10])(=O)C.S(=O)(=O)(O)O>C(O)CCC>[Cl:19][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]([Cl:18])[C:12]=1[N:6]1[C:7]([CH3:11])=[CH:8][C:9]([OH:10])=[CH:4][C:5]1=[O:20]

Inputs

Step One
Name
3-acetyl-1-(2,6-dichlorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one
Quantity
0.7 g
Type
reactant
Smiles
C(C)(=O)C=1C(N(C(=CC1O)C)C1=C(C=CC=C1Cl)Cl)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
25 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dark reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×25 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting material was purified by silica gel flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)N1C(C=C(C=C1C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: CALCULATEDPERCENTYIELD 25.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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